
2-(3-Methylbutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylbutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a 3-methylbutyl group attached to the nitrogen atom of the benzothiazole ring and a trione functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione typically involves the reaction of 3-methylbutylamine with 2-chlorobenzothiazole under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylbutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trione group to a diol or alcohol.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols or alcohols.
Substitution: Nitrobenzothiazoles or halogenated benzothiazoles.
Aplicaciones Científicas De Investigación
2-(3-Methylbutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent.
Medicine: Explored for its therapeutic potential in treating fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylbutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of the yeast plasma membrane H⁺-ATPase (Pma1p), which disrupts the proton gradient and impairs cellular functions . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound without the 3-methylbutyl and trione groups.
2-Methylbenzothiazole: A derivative with a methyl group attached to the benzothiazole ring.
Benzothiazole-2-thiol: Contains a thiol group instead of the trione group.
Uniqueness
2-(3-Methylbutyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is unique due to the presence of both the 3-methylbutyl group and the trione functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
90012-35-4 |
|---|---|
Fórmula molecular |
C12H15NO3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
2-(3-methylbutyl)-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H15NO3S/c1-9(2)7-8-13-12(14)10-5-3-4-6-11(10)17(13,15)16/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
ADOSFBLEKDHUKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C(=O)C2=CC=CC=C2S1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



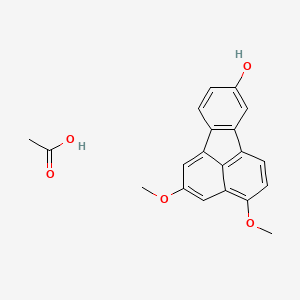
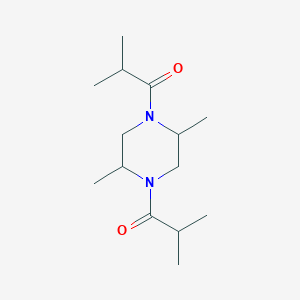
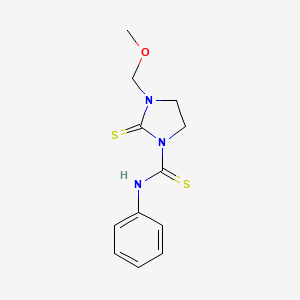
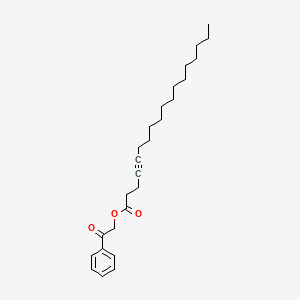
![Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate](/img/structure/B14387445.png)
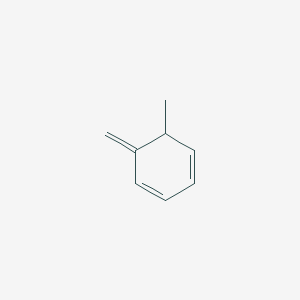
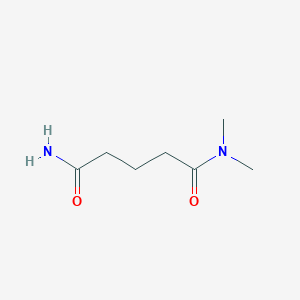

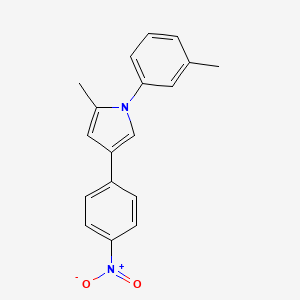
![(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14387477.png)
![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
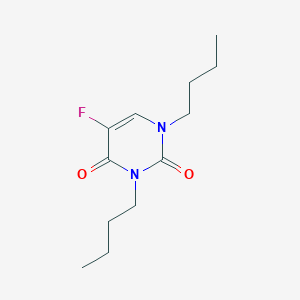
![{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14387487.png)
